molecular formula C12H11IO2 B13497472 Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13497472
M. Wt: 314.12 g/mol
InChI Key: DDZUKSOUYHULFJ-UHFFFAOYSA-N
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Description

Phenyl 3-iodobicyclo[111]pentane-1-carboxylate is a chemical compound that features a unique bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cu(I) Catalysts: Used in click reactions to form triazole derivatives.

    Organometallic Reagents: Used for substitution reactions.

    Reducing Agents: Used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to act as a bioisostere. By replacing phenyl rings, tert-butyl groups, or internal alkynes with the bicyclo[1.1.1]pentane scaffold, the compound can alter the physicochemical properties of molecules, leading to improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core.

Comparison with Similar Compounds

Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of phenyl 3-iodobicyclo[11

Properties

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C12H11IO2/c13-12-6-11(7-12,8-12)10(14)15-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

DDZUKSOUYHULFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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